(2E)-1-[2-(4-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]-3-(dimethylamino)prop-2-en-1-one
CAS No.: 308088-08-6
Cat. No.: VC7055328
Molecular Formula: C15H15ClN2OS
Molecular Weight: 306.81
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 308088-08-6 |
|---|---|
| Molecular Formula | C15H15ClN2OS |
| Molecular Weight | 306.81 |
| IUPAC Name | (E)-1-[2-(4-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]-3-(dimethylamino)prop-2-en-1-one |
| Standard InChI | InChI=1S/C15H15ClN2OS/c1-10-14(13(19)8-9-18(2)3)20-15(17-10)11-4-6-12(16)7-5-11/h4-9H,1-3H3/b9-8+ |
| Standard InChI Key | LKNXOGRQXOTZQQ-CMDGGOBGSA-N |
| SMILES | CC1=C(SC(=N1)C2=CC=C(C=C2)Cl)C(=O)C=CN(C)C |
Introduction
Chemical Identity and Structural Features
Molecular Architecture
The compound’s IUPAC name, (E)-1-[2-(4-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]-3-(dimethylamino)prop-2-en-1-one, reflects its key functional groups:
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A thiazole ring (a five-membered heterocycle containing sulfur and nitrogen) substituted at position 2 with a 4-chlorophenyl group and at position 4 with a methyl group.
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A propenone chain () attached to the thiazole’s fifth position, stabilized in the E (trans) configuration .
The stereochemistry is critical, as the E configuration influences molecular geometry and intermolecular interactions, potentially affecting binding to biological targets.
Table 1: Key Molecular Properties
Synthesis and Structural Characterization
Crystallographic Insights
Physicochemical Properties
Solubility and Stability
Data on solubility are unavailable, but the presence of a polar dimethylamino group () and a hydrophobic thiazole-chlorophenyl system () implies amphiphilic behavior, with potential solubility in polar aprotic solvents like dimethyl sulfoxide (DMSO) . Stability under acidic or basic conditions remains unstudied, though the thiazole ring is generally resistant to hydrolysis under mild conditions .
Table 2: Predicted Physicochemical Parameters
| Parameter | Prediction | Basis |
|---|---|---|
| LogP (Octanol-Water) | ~2.8 | Fragment-based estimation |
| Hydrogen Bond Donors | 0 | Absence of -OH or -NH groups |
| Hydrogen Bond Acceptors | 4 | Thiazole S, N; ketone O |
| Rotatable Bonds | 4 | Propenone chain and aryl group |
Hypothetical Biological Activity
Mechanistic Considerations
The compound’s structure aligns with known bioactive thiazoles, which often target:
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Enzyme Active Sites: Thiazoles inhibit kinases (e.g., EGFR) by mimicking ATP’s adenine moiety.
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Microbial Pathways: Chlorophenyl-thiazole hybrids disrupt bacterial cell wall synthesis via penicillin-binding protein inhibition .
The dimethylamino group may enhance membrane permeability, as seen in pro-drug designs where tertiary amines facilitate cellular uptake.
Comparative Analysis with Analogues
A structurally similar compound, 5-(2-(4-fluorophenyl)hydrazono)-4-methyl-2-...-thiazole, demonstrated moderate antibacterial activity against Staphylococcus aureus (MIC = 32 µg/mL) . Substituting fluorine with chlorine typically increases lipophilicity and target affinity, suggesting the subject compound could exhibit enhanced potency .
Research and Development Status
Commercial availability is limited, with one supplier listing it as discontinued (purity ≥95%) . The lack of pharmacokinetic or toxicity data underscores its status as a research-grade compound, unsuitable for preclinical studies without further characterization .
Future Directions
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Synthesis Optimization: Develop scalable routes with stereochemical control.
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Biological Screening: Evaluate antimicrobial, anticancer, and enzyme inhibitory activity.
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Computational Modeling: Predict binding modes against targets like COX-2 or DNA gyrase.
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